molecular formula C18H22N2O2 B3198649 N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide CAS No. 1016497-57-6

N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide

Cat. No.: B3198649
CAS No.: 1016497-57-6
M. Wt: 298.4 g/mol
InChI Key: XLYAJJAWIPFPIZ-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide is a butanamide derivative characterized by a 4-methylphenoxy group attached to the butanamide backbone and a 4-aminomethylphenyl substituent on the amide nitrogen. The compound has a molecular formula of C₁₇H₂₀N₂O₂ and a molar mass of 284.35 g/mol . Its key structural features include:

  • 4-Methylphenoxy group: Enhances lipophilicity and influences receptor interactions.

This compound is commercially available for research purposes, with applications speculated in medicinal chemistry due to its structural similarity to bioactive amides .

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-4-10-17(11-5-14)22-12-2-3-18(21)20-16-8-6-15(13-19)7-9-16/h4-11H,2-3,12-13,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYAJJAWIPFPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide typically involves the reaction of 4-(4-methylphenoxy)butanoic acid with 4-(aminomethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Features

The following table summarizes structural differences and properties of the target compound and its analogs:

Compound Name (CAS/Reference) Phenoxy Substituent Amide Substituent Molecular Weight Key Features/Applications
Target Compound (sc-355279, ) 4-methylphenoxy 4-aminomethylphenyl 284.35 Hydrogen bonding via -NH₂; moderate lipophilicity
N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide () Phenoxy (no methyl) 4-aminomethylphenyl 284.35 Reduced steric hindrance; simpler structure
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide () 4-tert-butylphenoxy 3-methoxyphenyl ~353.45 Bulky tert-butyl group; methoxy enhances electron donation
4-(4-Ethylphenoxy)-N-(4-morpholinophenyl)butanamide (453584-34-4, ) 4-ethylphenoxy 4-morpholinophenyl ~376.48 Ethyl increases lipophilicity; morpholine improves solubility
4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidinylsulfonyl)phenyl]butanamide (590399-42-1, ) 4-chloro-2-methylphenoxy 4-pyrrolidinylsulfonylphenyl ~451.94 Electron-withdrawing Cl; sulfonyl enhances target specificity
4-Amino-N-[4-(benzyloxy)phenyl]butanamide () Benzyloxy 4-aminophenyl 284.35 Benzyloxy adds bulk; amino group for interactions

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility
  • The target compound balances moderate lipophilicity (due to 4-methylphenoxy) with aqueous solubility (via the polar aminomethyl group) .
  • 4-(4-Ethylphenoxy)-N-(4-morpholinophenyl)butanamide () incorporates a morpholine ring, which enhances solubility through hydrogen bonding, making it more suitable for oral administration.
Electronic Effects
  • Electron-withdrawing groups (e.g., chlorine in ) may improve stability but reduce nucleophilicity, affecting reactivity in synthetic pathways.

Biological Activity

N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide is a complex organic compound notable for its unique molecular structure, which includes an amide functional group and two aromatic rings. Its molecular formula is C18H22N2O2, with a molecular weight of approximately 298.38 g/mol. This compound has garnered interest in pharmacological research due to its significant biological activity and potential therapeutic applications.

Preliminary studies suggest that this compound interacts with specific proteins and enzymes, modulating their activity. The proposed mechanism of action involves binding to molecular targets, thereby influencing signal transduction pathways and protein-protein interactions. This modulation may lead to therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .

Interaction Studies

Research indicates that the compound exhibits binding affinity to various proteins or enzymes, which is essential for elucidating its role in biological pathways. The interactions may influence several cellular processes, making it a valuable candidate for further investigation in drug development.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:

Compound NameMolecular FormulaKey Features
N-[4-(aminomethyl)phenyl]-4-(3-chlorophenoxy)butanamideC18H22ClN2O2Chlorine substitution affecting biological activity
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamideC18H22N2O2Similar structure with a different phenoxy substitution
N-[4-(aminomethyl)phenyl]-4-(2-methoxyphenoxy)butanamideC18H22N2O3Methoxy substitution influencing solubility

These compounds exhibit varying degrees of biological activity due to their structural differences, highlighting the unique properties of this compound.

Cancer Therapeutic Potential

Recent studies have explored the potential of this compound as a cancer therapeutic agent. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation in vitro. One study reported that structurally similar compounds significantly inhibited Wnt-dependent transcription and reduced the growth of colorectal cancer cells with IC50 values as low as 0.12 μM . These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Neurodegenerative Disorders

The compound's potential role in treating neurodegenerative disorders is also under investigation. Research indicates that its ability to modulate protein interactions could influence pathways involved in neurodegeneration, although detailed mechanisms remain to be fully elucidated .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-(4-methylphenoxy)butanoic acid with 4-(aminomethyl)aniline, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). This process can be scaled for industrial production using automated reactors to enhance efficiency and yield.

In addition to its applications in medicinal chemistry, this compound serves as a building block for more complex molecules and materials in various scientific fields, including organic synthesis and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide
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N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide

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